3-Chloropyrazine-2-ethanol
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Overview
Description
3-Chloropyrazine-2-ethanol is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-ethanol typically involves the chlorination of pyrazine derivatives. One common method is the partial hydrolysis of 3-chloropyrazine-2-carbonitrile . The reaction conditions often include the use of solvents like dichloromethane and reagents such as N-bromosuccinimide (NBS) for bromination steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination and hydrolysis reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazine-2-ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines, to form derivatives like 3-benzylaminopyrazine-2-carboxamides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like benzylamines are used under conditions that facilitate the substitution of the chlorine atom.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Major Products:
Substitution Products: 3-benzylaminopyrazine-2-carboxamides.
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
3-Chloropyrazine-2-ethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive molecules with potential antimicrobial and antitumor activities.
Biological Studies: Its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other pyrazine derivatives that have applications in materials science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2-ethanol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit antimicrobial activity by inhibiting enzymes essential for bacterial survival . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Chloropyrazine-2-carboxamide: A related compound with similar synthetic routes and applications.
3-Benzylaminopyrazine-2-carboxamide: A derivative formed through nucleophilic substitution reactions.
Uniqueness: 3-Chloropyrazine-2-ethanol is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-(3-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(1-4-10)8-2-3-9-6/h2-3,10H,1,4H2 |
InChI Key |
BNUNMYJPAWKWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CCO)Cl |
Origin of Product |
United States |
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